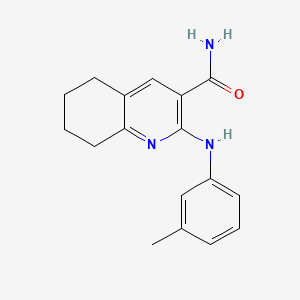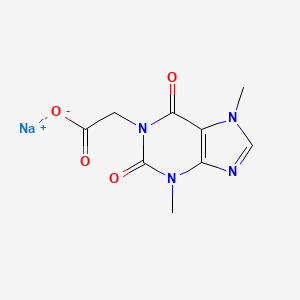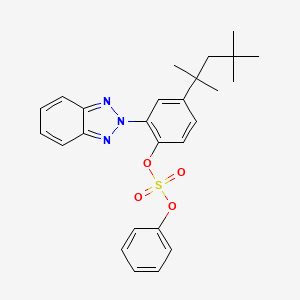
Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)-, 1-benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) benzenesulfonate is a chemical compound known for its excellent ultraviolet (UV) light absorption properties. It is commonly used as a UV stabilizer in various industrial applications, including plastics, coatings, and personal care products. This compound helps protect materials from the harmful effects of UV radiation, thereby extending their lifespan and maintaining their appearance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) benzenesulfonate typically involves the reaction of 2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) phenol with a sulfonating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonate product. Common sulfonating agents include sulfur trioxide, chlorosulfonic acid, and oleum. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) benzenesulfonate is carried out in large-scale reactors. The process involves the continuous addition of the sulfonating agent to a solution of 2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) phenol, followed by purification steps to isolate the final product. The purification process may include filtration, crystallization, and drying to obtain a high-purity compound suitable for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The benzotriazole and phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used under controlled conditions.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles. These reactions can be conducted in various solvents, including water, alcohols, and organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a wide range of functionalized benzotriazole compounds.
Applications De Recherche Scientifique
2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) benzenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a UV stabilizer in polymer chemistry to enhance the durability of plastics and coatings.
Biology: Investigated for its potential protective effects against UV-induced damage in biological systems.
Medicine: Explored for its potential use in photoprotection formulations in dermatology.
Industry: Widely used in the production of UV-resistant materials, including automotive parts, packaging, and textiles.
Mécanisme D'action
The primary mechanism of action of 2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) benzenesulfonate involves the absorption of UV radiation. The benzotriazole moiety absorbs UV light and undergoes a reversible photochemical reaction, dissipating the absorbed energy as heat. This prevents the UV radiation from reaching and damaging the underlying material. The compound’s effectiveness is due to its strong UV absorption properties and its ability to remain stable under prolonged UV exposure.
Comparaison Avec Des Composés Similaires
2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) benzenesulfonate can be compared with other UV stabilizers, such as:
2-(2H-Benzotriazol-2-yl)-4-methylphenol: Similar UV absorption properties but with different solubility and stability characteristics.
2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol: Offers enhanced stability in certain applications but may have different compatibility with various materials.
2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)phenol: Another UV stabilizer with distinct physical and chemical properties, suitable for specific industrial applications.
The uniqueness of 2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) benzenesulfonate lies in its balance of UV absorption efficiency, stability, and compatibility with a wide range of materials, making it a versatile choice for various applications.
Propriétés
Numéro CAS |
75872-89-8 |
|---|---|
Formule moléculaire |
C26H29N3O4S |
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
[2-(benzotriazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenyl] phenyl sulfate |
InChI |
InChI=1S/C26H29N3O4S/c1-25(2,3)18-26(4,5)19-15-16-24(33-34(30,31)32-20-11-7-6-8-12-20)23(17-19)29-27-21-13-9-10-14-22(21)28-29/h6-17H,18H2,1-5H3 |
Clé InChI |
JJMDOLVIOGGCJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OS(=O)(=O)OC2=CC=CC=C2)N3N=C4C=CC=CC4=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


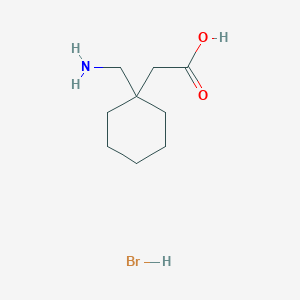

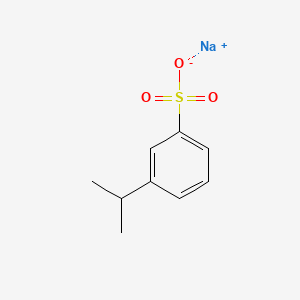
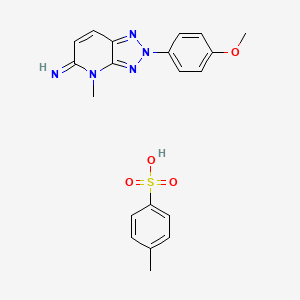
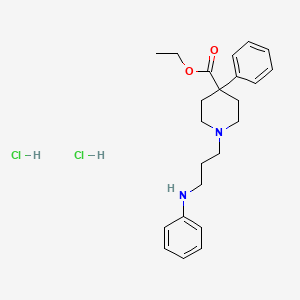

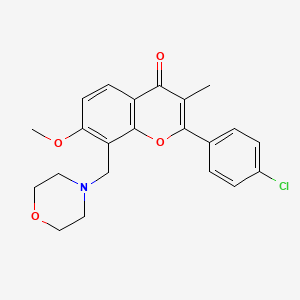
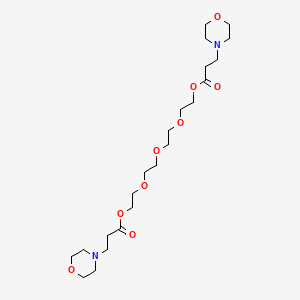
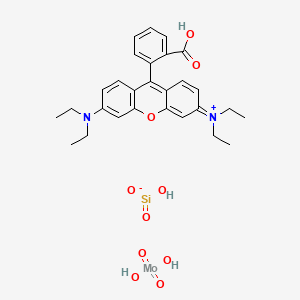
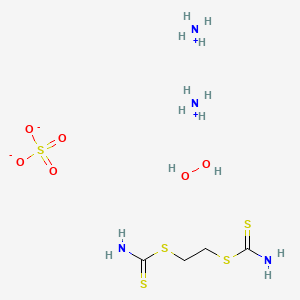

![8-(2-fluorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12776055.png)
